molecular formula C17H16N2O2 B11069832 2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide

2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide

Cat. No.: B11069832
M. Wt: 280.32 g/mol
InChI Key: XHOJFXPBHQCANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE is a complex organic compound featuring a furan ring, a pyrrole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2-methylfuran-3-carboxylic acid with 4-(1H-pyrrol-1-yl)benzylamine under amide coupling conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-pyrrole-3-carboxamide
  • 4-(1H-Pyrrol-1-yl)benzylamine
  • Furan-3-carboxamide

Uniqueness

2-METHYL-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}FURAN-3-CARBOXAMIDE is unique due to its combination of a furan ring, a pyrrole moiety, and a carboxamide group. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-methyl-N-[(4-pyrrol-1-ylphenyl)methyl]furan-3-carboxamide

InChI

InChI=1S/C17H16N2O2/c1-13-16(8-11-21-13)17(20)18-12-14-4-6-15(7-5-14)19-9-2-3-10-19/h2-11H,12H2,1H3,(H,18,20)

InChI Key

XHOJFXPBHQCANF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.